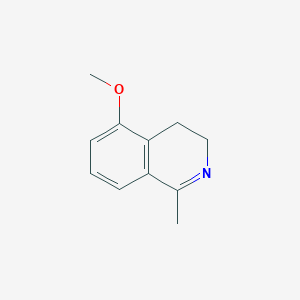

5-Methoxy-1-methyl-3,4-dihydroisoquinoline

概述

描述

5-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 1-position on the 3,4-dihydroisoquinoline skeleton. Isoquinolines and their derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinoline derivatives with good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

化学反应分析

Types of Reactions

5-Methoxy-1-methyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess–Martin periodinane and other mild oxidants.

Reduction: Ruthenium complexes of the Noyori-Ikariya type are often used for asymmetric transfer hydrogenation.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various N-alkylated and substituted 3,4-dihydroisoquinoline derivatives, which can have different biological and pharmacological properties .

科学研究应用

Chemistry

In the field of chemistry, 5-Methoxy-1-methyl-3,4-dihydroisoquinoline serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and catalysis. The compound's ability to participate in various chemical reactions makes it valuable for developing new synthetic methodologies and exploring reaction pathways.

Biology

The biological applications of this compound are extensive:

- Antioxidant Activity : Research has shown that derivatives of 3,4-dihydroisoquinoline exhibit significant free-radical scavenging capabilities. Such properties are crucial in developing therapeutics for oxidative-stress-related diseases .

- Neuroprotective Effects : Studies indicate that certain derivatives may protect neuronal cells from damage induced by stress hormones like corticosterone. This suggests potential applications in treating neurodegenerative disorders .

- Enzyme Inhibition : Compounds derived from this structure have been tested for their inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating conditions like Alzheimer's disease .

Medicine

This compound and its derivatives are being explored for their therapeutic potential:

- Antidepressant Activity : Some derivatives have shown promise as antidepressants through mechanisms involving neuroprotection and modulation of neurotransmitter systems. For instance, compounds derived from this scaffold have been evaluated for their efficacy in reducing depressive symptoms in animal models .

- Antipsychotic Effects : The compound's interaction with various receptors suggests potential applications in treating psychotic disorders. Its derivatives are being investigated for their pharmacological profiles that may offer therapeutic benefits against conditions like schizophrenia.

作用机制

The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

相似化合物的比较

Similar Compounds

1-Methyl-3,4-dihydroisoquinoline: Lacks the methoxy group at the 5-position, which can affect its biological activity and chemical reactivity.

5-Methoxy-3,4-dihydroisoquinoline: Lacks the methyl group at the 1-position, which can influence its pharmacokinetic properties.

3,4-Dihydroisoquinoline: The parent compound without any substituents, serving as a basic scaffold for various derivatives

Uniqueness

5-Methoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both the methoxy and methyl groups, which can enhance its stability, biological activity, and potential therapeutic applications compared to its unsubstituted or singly substituted analogs .

生物活性

5-Methoxy-1-methyl-3,4-dihydroisoquinoline (5-MeO-1-Me-3,4-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

5-MeO-1-Me-3,4-DHIQ is a derivative of the isoquinoline family, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 1-position. These modifications enhance its stability and biological activity compared to simpler analogs. The compound can be synthesized through various methods, including catalytic stereoselective approaches that yield enantiomerically pure forms suitable for biological evaluation .

Biological Activities

The biological activities of 5-MeO-1-Me-3,4-DHIQ have been investigated across several studies, highlighting its potential in various therapeutic areas:

1. Antipsychotic Effects

Research indicates that derivatives of 5-MeO-1-Me-3,4-DHIQ exhibit antipsychotic properties. These compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of psychotic disorders.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that 5-MeO-1-Me-3,4-DHIQ possesses anti-inflammatory effects. It inhibits pro-inflammatory cytokines and mediators, suggesting its potential utility in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism of action for 5-MeO-1-Me-3,4-DHIQ involves its interaction with various molecular targets:

- Receptor Modulation : The compound acts as a ligand for certain receptors, influencing their activity. For example, it may interact with dopamine D2 receptors and serotonin 5-HT2A receptors, which are implicated in mood regulation and psychosis.

- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDK4/6), which play a critical role in cell cycle regulation. This inhibition could lead to reduced proliferation of cancerous cells .

Case Studies

Several studies have explored the effects of 5-MeO-1-Me-3,4-DHIQ in different contexts:

常见问题

Basic Research Questions

Q. What are the primary enantioselective synthesis methods for 5-Methoxy-1-methyl-3,4-dihydroisoquinoline?

Enantioselective synthesis of this compound can be achieved via two main approaches:

- Cu(I)-Catalyzed Cyclization : Terminal alkynes and benzaldehyde are used under Cu(I) catalysis to generate chiral tetrahydroisoquinolines, which can be further functionalized to yield the target compound .

- Asymmetric Transfer Hydrogenation (ATH) : Ruthenium complexes, such as [RuCl(η⁶-arene)TsDPEN], catalyze the reduction of cyclic imines (e.g., 1-methyl-3,4-dihydroisoquinoline derivatives) using formic acid/triethylamine as a hydrogen source. Methoxy-substituted substrates show enhanced enantioselectivity (e.g., e-values up to 97%) compared to non-substituted analogs .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms pseudoaxial conformations of derivatives (e.g., oxaziridines) .

- NMR Spectroscopy : Distinguishes methoxy group positions and monitors reaction progress.

- HPLC with Chiral Columns : Essential for determining enantiomeric excess (ee) in asymmetric syntheses .

Q. How do methoxy substituents influence the reactivity of dihydroisoquinoline derivatives?

Methoxy groups at the 6- and 7-positions significantly enhance reaction rates and enantioselectivity in ATH due to electronic and steric effects. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline reacts 3–5 times faster than its non-substituted counterpart, attributed to improved charge distribution on the C=N bond and stabilizing CH/π interactions with the catalyst .

Advanced Research Questions

Q. What computational methods are used to study asymmetric transfer hydrogenation mechanisms?

Density Functional Theory (DFT) calculations model transition states in ATH, revealing:

- Stabilization of the protonated substrate via hydrogen bonding with the sulfonyl amide group of the Ru catalyst.

- CH/π interactions between the substrate’s aromatic ring and catalyst’s η⁶-arene ligand (e.g., mesitylene or p-cymene), which increase enantioselectivity by ~20% compared to benzene-based ligands .

Q. How do catalyst structural modifications impact enantioselectivity?

- Arene Ligands : Catalysts with bulky η⁶-arenes (e.g., mesitylene, p-cymene) enable dual CH/π interactions, yielding higher e-values (e.g., 95–97%) than benzene-based ligands (single interaction, e-values ≤80%) .

- Sulfonyl Moieties : Naphthalene-1-sulfonyl-DPEN ligands improve catalytic activity for aryl-substituted substrates, while toluenesulfonyl-DPEN is optimal for alkyl-substituted derivatives .

Q. What pharmacological effects are associated with this compound analogs?

Derivatives like 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) modulate smooth muscle contractility by:

- Inhibiting Ca²⁺-dependent contractions via L-type Ca²⁺ channel activation (50% reduction at 50 μM).

- Downregulating 5-HT₂A/2B receptors in myenteric plexus neurons (47% activity reduction) .

Q. How do structural variations in dihydroisoquinoline substrates affect ATH outcomes?

Substrate screening (e.g., 6-methoxy vs. 7-methoxy derivatives) reveals:

- 7-Methoxy Substitution : Higher enantioselectivity (e.g., 94% ee) due to optimal steric alignment with the catalyst.

- Electron-Withdrawing Groups : Reduce catalytic efficiency (e.g., trifluoromethylphenyl derivatives show <50% conversion) .

Q. What strategies resolve contradictions in catalytic activity data for structurally similar compounds?

- Kinetic Profiling : Compare reaction rates under standardized conditions (e.g., 25°C, 1 atm H₂).

- Molecular Modeling : Analyze charge distribution (Mulliken charges) and transition-state geometries to explain outliers .

Q. How are oxaziridine derivatives of dihydroisoquinolines synthesized and characterized?

- Synthesis : React dihydroisoquinolines with nitrating agents followed by oxidation.

- Characterization : X-ray crystallography confirms pseudoaxial conformations (dihedral angles: 14.6° between aromatic and oxaziridine planes) .

Q. What are the limitations of current asymmetric hydrogenation methods for pharmaceutical applications?

属性

IUPAC Name |

5-methoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVLAPYSRWKZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666769 | |

| Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608519-36-4 | |

| Record name | 3,4-Dihydro-5-methoxy-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。